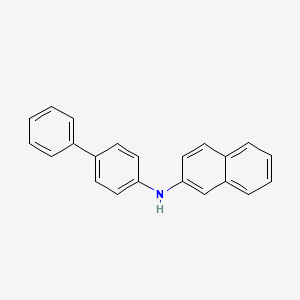

n-(2-萘基)联苯-4-胺

描述

“n-(2-Naphthyl)biphenyl-4-amine”, also known as NPB, is an organic compound with the molecular formula C44H32N2 . It is used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of naphthylamine-based compounds like NPB involves the reaction of aldehydes and ketones with primary or secondary amines to form imine derivatives . A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described .Molecular Structure Analysis

The molecular weight of NPB is 588.738 Da . The structure of NPB can be viewed using Java or Javascript .Chemical Reactions Analysis

Amines, including naphthylamine-based compounds, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo SN2 reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, including NPB, depend on the number of carbon-containing groups attached to them . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Compounds like n-(2-Naphthyl)biphenyl-4-amine are pivotal in the development of OLEDs. These devices utilize organic compounds that emit light when an electric current is applied. The derivatives of naphthalimide, which share structural similarities with n-(2-Naphthyl)biphenyl-4-amine, are used as emissive materials in OLEDs due to their bright solid-state emission, color tunability, and energy efficiency . They serve as luminescent host, dopant, hole-blocking, and electron-transporting materials, offering a spectrum of colors and even functioning as white emitters.

Antimicrobial Applications

Naphthyl-substituted polyamine conjugates, which include structures akin to n-(2-Naphthyl)biphenyl-4-amine, have shown promising results as antimicrobials. They exhibit pronounced intrinsic antimicrobial properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. These compounds are also being investigated as antibiotic enhancers, potentially improving the efficacy of existing antibiotics against Gram-negative bacteria .

Conducting Polymers

The nitrogen-containing aromatic heterocyclic structure of n-(2-Naphthyl)biphenyl-4-amine makes it a candidate for use in conducting polymers. These polymers, such as polycarbazole and its derivatives, possess optoelectronic properties, high charge carrier mobility, and morphological stability. They are utilized in nanodevices, rechargeable batteries, and electrochemical transistors .

作用机制

Target of Action

N-(2-Naphthyl)biphenyl-4-amine, also known as NPB, is an organic compound that belongs to the family of biphenylamines

Mode of Action

The mode of action of NPB involves its outstanding hole transport capability . It has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . The compound’s interaction with its targets involves various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

These reactions can involve free radical bromination, nucleophilic substitution, and oxidation

Result of Action

The result of NPB’s action is primarily observed in its application in organic electronic devices. Its outstanding hole transport capability enhances device morphology and is beneficial for device longevity

Action Environment

The action of NPB can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, its use in electronic devices suggests that factors such as temperature and electrical conditions could also impact its performance .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-phenylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMBNTOZUIMCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284942 | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Naphthyl)biphenyl-4-amine | |

CAS RN |

6336-92-1 | |

| Record name | NSC39905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Biphenylyl)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

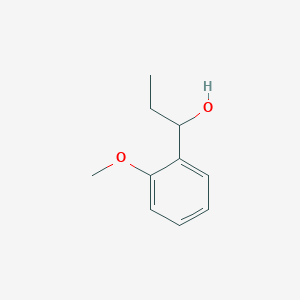

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)